![molecular formula C14H18BrN3O2S B4542817 4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4542817.png)
4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Overview
Description
4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom, a pyrazole ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or other reduced derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce sulfoxides, sulfones, or amines .
Scientific Research Applications
4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the benzenesulfonamide group.
N-Methylbenzenesulfonamide: Contains the benzenesulfonamide group but lacks the pyrazole ring and bromine atom.
Uniqueness
4-BROMO-N~1~-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to its combination of a brominated pyrazole ring and a benzenesulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
4-bromo-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-4-18-11(2)12(9-16-18)10-17(3)21(19,20)14-7-5-13(15)6-8-14/h5-9H,4,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUENTXPYSCBFTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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